molecular formula C10H18O2 B14552134 Methyl 2-(propan-2-yl)hex-3-enoate CAS No. 62243-60-1

Methyl 2-(propan-2-yl)hex-3-enoate

Cat. No.: B14552134
CAS No.: 62243-60-1
M. Wt: 170.25 g/mol
InChI Key: JTLTYCRKNKKKRY-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)hex-3-enoate is an organic compound with the molecular formula C10H18O2. It is an ester, characterized by the presence of a methyl group attached to the oxygen atom of the ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(propan-2-yl)hex-3-enoate can be synthesized through the esterification of 2-(propan-2-yl)hex-3-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)hex-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-(propan-2-yl)hex-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The compound’s reactivity is influenced by the presence of the double bond and the isopropyl group, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(propan-2-yl)hexanoate: Similar structure but lacks the double bond.

    Methyl 2-(propan-2-yl)butanoate: Shorter carbon chain.

    Methyl 2-(propan-2-yl)pent-3-enoate: Different position of the double bond.

Uniqueness

Methyl 2-(propan-2-yl)hex-3-enoate is unique due to the presence of the double bond in the carbon chain, which imparts distinct chemical reactivity and potential biological activity. The isopropyl group also contributes to its unique steric and electronic properties, differentiating it from other similar esters.

Properties

CAS No.

62243-60-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2-propan-2-ylhex-3-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-7-9(8(2)3)10(11)12-4/h6-9H,5H2,1-4H3

InChI Key

JTLTYCRKNKKKRY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C(C)C)C(=O)OC

Origin of Product

United States

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